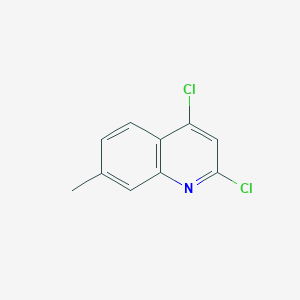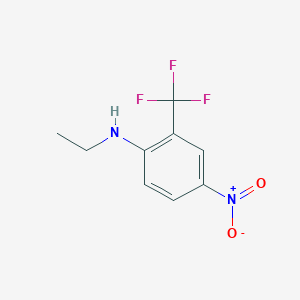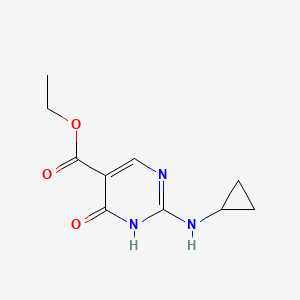
Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate
Übersicht
Beschreibung
“Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate” is a chemical compound. Its InChI code is 1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3, (H2,11,12,13,14) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions . For instance, the synthesis process of ethyl 2-chloropropionate was investigated based on PLSR analysis and the use of NIR to achieve online and noninvasive monitoring of the extraction process .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For this compound, the InChI code is 1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3, (H2,11,12,13,14) .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate derivatives have been explored for their antioxidant properties. For instance, Asha et al. (2009) synthesized novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which showed promising antioxidant activity in various assays, highlighting their potential in oxidative stress-related applications (Asha et al., 2009).
Synthesis and Characterization
Antiviral Activity
Some derivatives of Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate have been tested for antiviral activity. For example, Hocková et al. (2003) synthesized derivatives that exhibited significant inhibition of retrovirus replication in cell culture, indicating potential in antiviral therapy (Hocková et al., 2003).
Antimicrobial and Antioxidant Studies
In the field of antimicrobial and antioxidant research, compounds related to ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate have been synthesized and evaluated. Raghavendra et al. (2016) synthesized derivatives that showed significant antibacterial, antifungal, and antioxidant activities, showcasing their potential in combating microbial infections and oxidative stress (Raghavendra et al., 2016).
Enzymatically Catalyzed Polymerization
The compound has also been explored in polymer chemistry. Pang et al. (2003) demonstrated the enzymatically catalyzed oligomerization of a related compound, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, using cyclodextrins, indicating its potential applications in polymer synthesis (Pang et al., 2003).
Eigenschaften
IUPAC Name |
ethyl 2-(cyclopropylamino)-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-16-9(15)7-5-11-10(13-8(7)14)12-6-3-4-6/h5-6H,2-4H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGQXDPGYGRQEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(cyclopropylamino)-4-hydroxypyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



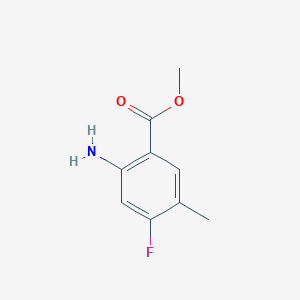
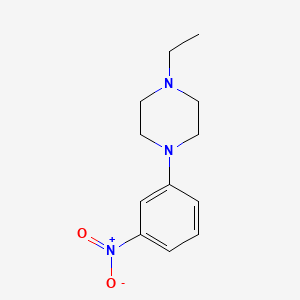
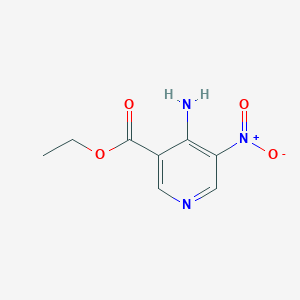
![2-[1,2]Oxazinan-2-yl-ethanol](/img/structure/B1427127.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one](/img/structure/B1427129.png)
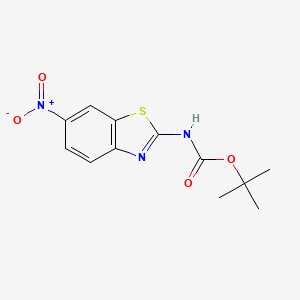
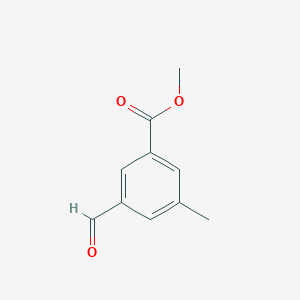
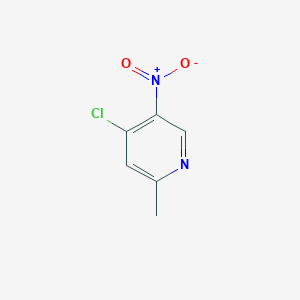
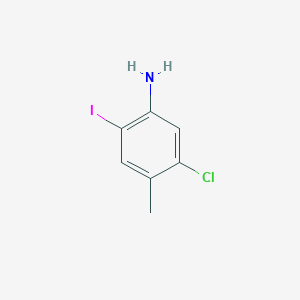
![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
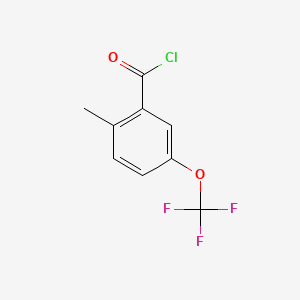
![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)
